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Introduction

Cardiolipin (CL) is a dimeric phospholipid found almost exclusively within the inner

mitochondrial membrane, where it constitutes about 15-20% of the total lipid content.[1][2] This

unique phospholipid is crucial for maintaining the structural integrity of mitochondrial cristae

and regulating the function of numerous mitochondrial proteins, including the enzyme

complexes of the electron transport chain.[1][2][3] Aberrations in cardiolipin content, structure,

or acyl chain composition are linked to mitochondrial dysfunction and are implicated in various

pathologies, including Barth syndrome, heart failure, diabetes, and neurodegenerative

disorders.[1][3][4]

The accurate extraction and analysis of cardiolipin from isolated mitochondria are therefore

vital for researchers, scientists, and drug development professionals investigating mitochondrial

function and disease.[1][5] These application notes provide detailed protocols for the isolation

of mitochondria and the subsequent extraction of cardiolipin using established solvent-based

methods.

Core Principle of Extraction
The extraction of cardiolipin, like other lipids, relies on the principle of liquid-liquid extraction.

This process uses a mixture of organic solvents, typically chloroform and methanol, to disrupt

cell membranes and solubilize lipids. The addition of an aqueous solution then induces a phase

separation, resulting in an organic phase containing the lipids (including cardiolipin) and an
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aqueous phase containing polar molecules. The most widely used methods for this purpose are

the Folch and the Bligh & Dyer methods.[6][7][8]

Experimental Protocols
Protocol 1: Isolation of Mitochondria from Tissue or
Cultured Cells
This protocol describes a standard method for isolating mitochondria using differential

centrifugation.[9] All steps should be performed at 4°C to maintain mitochondrial integrity.

Materials:

Mitochondria Isolation Buffer (MIB): e.g., 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH

7.4.

Homogenizer (Dounce or Potter-Elvehjem).

Refrigerated centrifuge.

Procedure:

Sample Preparation:

For Tissue: Mince 100-200 mg of fresh tissue on ice. Wash with ice-cold MIB.

For Cultured Cells: Harvest cells and wash the pellet with ice-cold PBS, followed by a

wash with MIB.

Homogenization:

Resuspend the tissue or cell pellet in 5-10 volumes of ice-cold MIB.

Homogenize the sample using a Dounce homogenizer (approximately 10-15 strokes for

tissue, 20-30 for cells) until a uniform homogenate is achieved.[10]

Differential Centrifugation:
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Transfer the homogenate to a centrifuge tube.

Centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[10]

Carefully collect the supernatant and transfer it to a new, pre-chilled tube.

Centrifuge the supernatant at 8,000-10,000 x g for 10-15 minutes at 4°C to pellet the

mitochondria.[10][11]

Discard the supernatant.

Washing:

Resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.

Repeat the high-speed centrifugation (10,000 x g for 10 minutes at 4°C).

Discard the supernatant. The resulting pellet is the isolated mitochondrial fraction.

Quantification:

Resuspend the final mitochondrial pellet in a minimal volume of MIB or buffer appropriate

for downstream applications.

Determine the protein concentration using a standard protein assay (e.g., BCA assay) to

normalize the sample for lipid extraction.[2]

Protocol 2: Cardiolipin Extraction via Modified Folch
Method
The Folch method is highly effective for the exhaustive extraction of a broad range of lipids

from biological tissues.[6][8]

Materials:

Chloroform (purified)

Methanol (purified)
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0.9% NaCl solution (or 0.74% KCl)

Glass centrifuge tubes with Teflon-lined caps

Procedure:

Homogenization:

To the mitochondrial pellet (e.g., containing 1 mg of protein), add a 20-fold volume of a

chloroform:methanol (2:1, v/v) mixture.[6][12] For 100 mg of mitochondrial pellet, this

would be 2 mL of the solvent mixture.

Vortex vigorously for 1 minute or sonicate for 10-15 minutes to ensure thorough mixing

and lipid solubilization.[6][12]

Phase Separation:

Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for a 2 mL solvent

mixture).[6]

Vortex the mixture for 30-60 seconds.

Centrifuge at a low speed (e.g., 2,000 rpm or ~500 x g) for 5-10 minutes to facilitate the

separation of the two phases.[6]

Lipid Phase Collection:

Three layers will be visible: a top aqueous phase (methanol/water), a protein disk at the

interface, and a bottom organic phase (chloroform) containing the lipids.

Carefully insert a glass Pasteur pipette through the upper aqueous layer to the bottom of

the tube and collect the lower organic phase.[7] Transfer this to a new clean glass tube.

Drying and Storage:

Evaporate the chloroform solvent from the collected lipid extract under a gentle stream of

nitrogen gas or using a vacuum evaporator (e.g., SpeedVac).[6][13]
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The dried lipid film, which contains cardiolipin, can be stored under nitrogen or argon at

-20°C or -80°C until analysis.

For analysis, resuspend the lipid film in an appropriate solvent, such as chloroform or a

mobile phase compatible with LC-MS.[14]

Protocol 3: Cardiolipin Extraction via Bligh & Dyer
Method
This method is particularly well-suited for samples that are already in an aqueous suspension,

such as isolated mitochondria resuspended in buffer.[7]

Materials:

Chloroform

Methanol

Deionized Water

Glass centrifuge tubes with Teflon-lined caps

Procedure:

Initial Monophasic Mixture:

Start with the mitochondrial sample in an aqueous buffer (e.g., 1 mL).

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[7][15]

Vortex vigorously for 10-15 minutes to create a single-phase mixture and extract the lipids.

[7]

Induction of Phase Separation:

Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.[7][15]
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Add 1.25 mL of deionized water to the mixture and vortex for another minute.[7][15] The

final solvent ratio will be approximately 2:2:1.8 chloroform:methanol:water, which induces

phase separation.

Phase Separation & Collection:

Centrifuge the mixture at 1,000 rpm (~200 x g) for 5 minutes to separate the phases.[15]

As with the Folch method, collect the lower organic (chloroform) phase containing the

lipids.[7]

Drying and Storage:

Evaporate the solvent under a stream of nitrogen.[13]

Store the dried lipid extract at -20°C or -80°C until further analysis.

Data Presentation: Comparison of Extraction
Protocols
The following table summarizes the key quantitative parameters for the two primary extraction

methods.

Parameter Modified Folch Method Bligh & Dyer Method

Initial Solvent Ratio Chloroform:Methanol (2:1, v/v) Chloroform:Methanol (1:2, v/v)

Sample to Solvent Volume
1 part sample to 20 parts

solvent

1 part sample to 3.75 parts

solvent

Phase Separation Agent
0.9% NaCl or Water (0.2

volumes)

Chloroform and Water (1.25 +

1.25 volumes)

Centrifugation Speed ~500 x g (2,000 rpm) ~200 x g (1,000 rpm)

Primary Application Solid tissues, cell pellets
Aqueous suspensions,

homogenates
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Visualization of Workflows and Principles
The following diagrams illustrate the experimental workflow and the core principle of phase

separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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